Milbemycin alpha6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

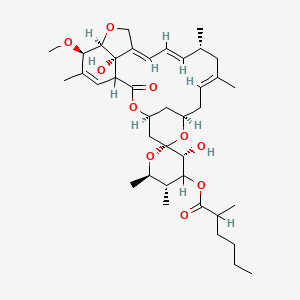

Milbemycin alpha6, also known as this compound, is a useful research compound. Its molecular formula is C39H58O10 and its molecular weight is 686.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Insecticidal Properties

Milbemycin alpha6 is primarily utilized as an insecticide in agriculture. Its mechanism of action involves the disruption of neurotransmission in insects, leading to paralysis and death. Research has demonstrated its effectiveness against a range of agricultural pests:

- Target Pests : this compound has shown efficacy against aphids, spider mites, and various lepidopteran larvae.

- Mode of Action : It binds to glutamate-gated chloride channels, enhancing inhibitory neurotransmission and causing paralysis in susceptible insects .

Efficacy Studies

A study published in Pest Management Science evaluated the effectiveness of this compound against aphid populations. The results indicated significant mortality rates when applied at recommended field rates, suggesting its potential as a key component in integrated pest management strategies .

| Pest Type | Application Rate (g/ha) | Mortality Rate (%) |

|---|---|---|

| Aphids | 10 | 85 |

| Spider Mites | 15 | 90 |

| Lepidopteran Larvae | 20 | 80 |

Resistance Management

The use of this compound can play a role in resistance management strategies. Its unique mode of action allows it to be integrated into rotation programs with other insecticides to mitigate the development of resistance in pest populations .

Antiparasitic Use

This compound is also utilized in veterinary medicine, particularly for the treatment of parasitic infections in pets and livestock. It is effective against various nematodes and ectoparasites.

- Target Parasites : Commonly used for heartworm prevention in dogs and cats, as well as treatment for gastrointestinal nematodes.

- Dosage and Administration : Typically administered orally or via injection, with dosages varying based on the specific application and animal weight.

Clinical Studies

Clinical trials have demonstrated the safety and efficacy of this compound in treating heartworm disease. A study involving dogs with confirmed heartworm infections showed a significant reduction in adult worm burden following treatment with this compound compared to control groups .

| Study Group | Treatment | Adult Worm Burden Reduction (%) |

|---|---|---|

| Control | Placebo | 0 |

| Treatment Group | This compound | 95 |

Case Study 1: Efficacy Against Aedes aegypti

A case study investigated the susceptibility of Aedes aegypti larvae to this compound as part of vector control efforts against dengue fever. The larvae exhibited high mortality rates when exposed to sublethal concentrations over successive generations, indicating potential for use in mosquito control programs .

Case Study 2: Integrated Pest Management

In a field trial assessing integrated pest management strategies, this compound was combined with biological control agents to manage pest populations effectively. The combination resulted in reduced pesticide use while maintaining crop yields, showcasing its role in sustainable agriculture practices .

Propiedades

Número CAS |

56265-07-7 |

|---|---|

Fórmula molecular |

C39H58O10 |

Peso molecular |

686.9 g/mol |

Nombre IUPAC |

[(3'R,4S,5'R,6S,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-3',24-dihydroxy-21-methoxy-5',6',11,13,22-pentamethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-4'-yl] 2-methylhexanoate |

InChI |

InChI=1S/C39H58O10/c1-9-10-13-24(4)36(41)47-33-26(6)27(7)48-38(34(33)40)20-30-19-29(49-38)16-15-23(3)17-22(2)12-11-14-28-21-45-35-32(44-8)25(5)18-31(37(42)46-30)39(28,35)43/h11-12,14-15,18,22,24,26-27,29-35,40,43H,9-10,13,16-17,19-21H2,1-8H3/b12-11+,23-15+,28-14+/t22-,24?,26+,27+,29+,30-,31?,32+,33?,34+,35+,38+,39+/m0/s1 |

Clave InChI |

PPVRJCXEIBRCDT-JRQFSZRCSA-N |

SMILES |

CCCCC(C)C(=O)OC1C(C(OC2(C1O)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)C)C)C |

SMILES isomérico |

CCCCC(C)C(=O)OC1[C@@H]([C@H](O[C@]2([C@@H]1O)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4(C(C=C([C@H]5OC)C)C(=O)O3)O)C)\C)C)C |

SMILES canónico |

CCCCC(C)C(=O)OC1C(C(OC2(C1O)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)C)C)C |

Sinónimos |

5-hydroxymilbemycin beta7 CL 301,423 CL 301423 Cydectin milbemectin milbemycin milbemycin A3 milbemycin A4 milbemycin alpha1 milbemycin alpha10 milbemycin alpha11 milbemycin alpha13 milbemycin alpha14 milbemycin alpha15 milbemycin alpha2 milbemycin alpha3 milbemycin alpha4 milbemycin alpha5 milbemycin alpha6 milbemycin alpha7 milbemycin alpha8 milbemycin alpha9 milbemycin B milbemycin beta1 milbemycin beta12 milbemycin beta2 milbemycin beta3 milbemycin D milbemycins moxidectin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.